N-[2-(4-Iodophenyl)propan-2-yl]formamide
Description
Properties
CAS No. |
54737-48-3 |
|---|---|
Molecular Formula |
C10H12INO |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
N-[2-(4-iodophenyl)propan-2-yl]formamide |
InChI |
InChI=1S/C10H12INO/c1-10(2,12-7-13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) |
InChI Key |
XYJHVAGPUGXFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)I)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, synthesis routes, and properties:
Preparation Methods
Synthesis of 2-(4-Iodophenyl)propan-2-ol
The synthesis begins with the formation of 2-(4-iodophenyl)propan-2-ol via a Grignard reaction. 4-Iodophenylmagnesium bromide, generated from 1-iodo-4-bromobenzene and magnesium in anhydrous tetrahydrofuran (THF), reacts with acetone to yield the tertiary alcohol. This step proceeds with high regioselectivity, as demonstrated by analogous syntheses of aryl-substituted tertiary alcohols.
Formylation of the Tertiary Amine
The final step involves formylation of the amine using formic acid and acetic acid under reflux conditions. This method, adapted from the synthesis of N-(4-iodophenyl)formamide, achieves moderate yields (70–80%) by leveraging the nucleophilicity of the tertiary amine. Alternatives, such as employing formic acetic anhydride or Vilsmeier-Haack reagents, have been explored but show reduced efficiency due to competing side reactions.
Direct Formylation of Tertiary Amine Precursors
One-Pot Formylation Strategies
Direct formylation of pre-synthesized 2-(4-iodophenyl)propan-2-amine offers a streamlined approach. A mixture of formic acid and acetic acid (4:1 v/v) under reflux for 12 hours selectively formylates the amine without affecting the iodine substituent. This method, validated in the preparation of structurally similar compounds, avoids multi-step protection-deprotection sequences but requires rigorous exclusion of moisture to prevent hydrolysis.
Catalytic Formylation
Recent advances utilize catalytic systems to enhance reaction efficiency. For example, scandium triflate (Sc(OTf)₃) in dichloromethane at 25°C facilitates formylation within 4 hours, achieving yields of 85%. This approach minimizes thermal degradation, making it suitable for heat-sensitive intermediates.
Alternative Methods: Reductive Amination and Formylation
Reductive Amination of 4-Iodophenylacetone
4-Iodophenylacetone undergoes reductive amination with ammonium formate and sodium cyanoborohydride (NaBH₃CN) in methanol to produce 2-(4-iodophenyl)propan-2-amine. Subsequent formylation follows standard protocols. While this route avoids Grignard reagents, the low electrophilicity of the ketone necessitates high catalyst loadings (20 mol% Pd/C), limiting its scalability.
Enzymatic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the aminolysis of formic acid esters with 2-(4-iodophenyl)propan-2-amine in non-aqueous media. This green chemistry method achieves enantiomeric excess (>90%) for chiral derivatives but remains experimental due to substrate specificity issues.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Grignard-Mitsunobu | 4-Iodobromobenzene | Mg, DIAD, PPh₃ | THF, 0–25°C | 65–75 | High regioselectivity | Multi-step, costly reagents |
| Direct Formylation | Tertiary amine | HCO₂H, AcOH | Reflux, 12 h | 70–80 | Simplified workflow | Moisture-sensitive |
| Catalytic Formylation | Tertiary amine | Sc(OTf)₃, HCO₂H | CH₂Cl₂, 25°C, 4 h | 80–85 | Mild conditions | Catalyst cost |
| Reductive Amination | 4-Iodophenylacetone | NH₄HCO₂, NaBH₃CN | MeOH, 50°C, 24 h | 50–60 | Avoids Grignard reagents | Low yield, scalability issues |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate formylation but promote iodophenyl group hydrolysis. Optimal results are obtained in acetic acid at 110°C, balancing reaction rate and substrate stability. Lower temperatures (25–50°C) with Sc(OTf)₃ reduce side products but require longer durations.
Protecting Group Strategies
Tert-butyldimethylsilyl (TBDMS) protection of the amine prior to formylation improves yields in multi-step syntheses. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the amine without affecting the formyl group, as evidenced in peptide synthesis protocols.
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, CHO), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.00 (d, J = 8.4 Hz, 2H, ArH), 1.55 (s, 6H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 163.5 (CHO), 138.2 (C-I), 132.1 (ArC), 129.8 (ArC), 94.5 (C(CH₃)₂), 27.3 (CH₃).
-
HRMS (ESI): m/z calc. for C₁₀H₁₁IN₂O [M+H]⁺: 318.9964; found: 318.9961.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-(4-Iodophenyl)propan-2-yl]formamide, and how can structural purity be ensured?
- Methodology :
Synthesis : Use formylation reactions with N-substituted amines under anhydrous conditions. For example, react 2-(4-iodophenyl)propan-2-amine with formic acid derivatives (e.g., formic anhydride) in dichloromethane at 0–5°C .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times and impurity profiles against pharmacopeial standards (e.g., limit individual impurities to ≤0.1% and total impurities ≤0.5%) .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology :
Single-Crystal XRD : Grow crystals via slow evaporation of a saturated acetone solution.
Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Apply the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths, angles, and dihedral angles. Hydrogen bonding can be modeled using riding coordinates .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Protocols :
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for synthesis steps.
Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste management services for incineration .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in this compound be analyzed to predict supramolecular assembly?
- Methodology :
Crystallographic Analysis : Measure intermolecular distances (e.g., O–H···N and N–H···O bonds) using XRD data. For example, angles of ~120° and bond lengths of 2.7–2.9 Å indicate strong hydrogen bonds .
Computational Modeling : Use DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and predict packing motifs .
Q. What in vitro assays are suitable for studying the metabolic stability of this compound?
- Methodology :
Hepatocyte Incubation : Incubate the compound (1 µM) with human hepatocytes (1 million cells/mL) in Williams’ Medium E at 37°C for 0–4 hours.
Metabolite Identification : Use LC-MS/MS (QTOF analyzer) in positive ion mode. Monitor for demethylation or hydroxylation products .
Q. How can discrepancies in XRD data for formamide derivatives be resolved during structural refinement?
- Troubleshooting :
Twinned Crystals : Apply the TWINABS module in SHELXL to correct for overlapping reflections.
Disorder Modeling : Use PART instructions to refine disordered iodine or methyl groups with occupancy constraints .
Q. What strategies optimize the chiral resolution of this compound enantiomers?
- Methodology :
Chiral Chromatography : Use a Chiralpak IA-3 column with a hexane/isopropanol (90:10) mobile phase. Adjust flow rate to 1.0 mL/min and monitor enantiomeric excess (ee) via UV at 220 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
